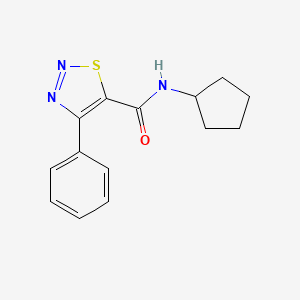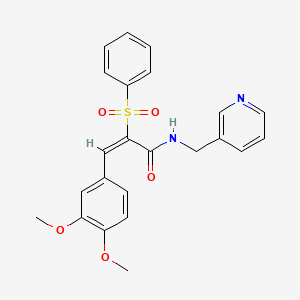![molecular formula C18H20N2O3S B12178414 2,2-dimethyl-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]tetrahydrofuran-3-carboxamide](/img/structure/B12178414.png)
2,2-dimethyl-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]tetrahydrofuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]tetrahydrofuran-3-carboxamide is a complex organic compound that features a tetrahydrofuran ring, a thiazole ring, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]tetrahydrofuran-3-carboxamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiazole derivative with a tetrahydrofuran derivative in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-dimethyl-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The phenyl and thiazole rings can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]tetrahydrofuran-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of advanced materials with specific properties
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity to its targets, while the tetrahydrofuran ring can influence the compound’s overall stability and solubility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: These compounds also contain heterocyclic rings and have diverse biological activities.
Thiazole Derivatives: Similar to the compound , thiazole derivatives are known for their antimicrobial and anticancer properties.
Imidazole Derivatives: These compounds are used in various medicinal applications due to their ability to interact with biological targets.
Uniqueness
2,2-dimethyl-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]tetrahydrofuran-3-carboxamide is unique due to its combination of a tetrahydrofuran ring, a thiazole ring, and a phenyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C18H20N2O3S |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2,2-dimethyl-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]oxolane-3-carboxamide |
InChI |
InChI=1S/C18H20N2O3S/c1-18(2)13(10-16(21)23-18)17(22)19-9-8-15-20-14(11-24-15)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
YSVPMDZEFWICOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CC(=O)O1)C(=O)NCCC2=NC(=CS2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-methyl-3-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B12178342.png)
![1-(4-methylpiperazin-1-yl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butane-1,4-dione](/img/structure/B12178345.png)
![N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B12178352.png)

![7-(3-Cyclohexenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12178364.png)
![2-{ethyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}-N-(2lambda4,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B12178366.png)


![N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B12178404.png)
![ethyl (2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12178417.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12178419.png)
